methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate
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Overview
Description
Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate is an organic compound with significant interest in various fields of chemistry and biochemistry. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the Keck allylation of methyl 3-[(tributylstannyl)methyl]but-3-enoate, followed by subsequent functional group transformations . The reaction conditions often include the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and cyano groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and cyano groups play crucial roles in its reactivity and biological activity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)5-7(11)4-6(10)2-3-9/h6-7,10-11H,2,4-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
FSJSHMNGTSGXQP-RNFRBKRXSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C[C@@H](CC#N)O)O |
Canonical SMILES |
COC(=O)CC(CC(CC#N)O)O |
Origin of Product |
United States |
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